![molecular formula C17H15ClN2O3 B10808420 [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl benzoate](/img/structure/B10808420.png)
[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-642491 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-642491 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common methods include:
Hydrothermal Synthesis: This method involves the use of high temperatures and pressures to facilitate the reaction between precursor compounds.
Precipitation Method: In this approach, the compound is formed by precipitating it out of a solution containing the necessary reactants.
Industrial Production Methods
Industrial production of WAY-642491 often involves scaling up the laboratory methods to accommodate larger quantities. This requires careful control of reaction conditions to ensure consistency and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are commonly used in industrial settings.
Chemical Reactions Analysis
Types of Reactions
WAY-642491 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
WAY-642491 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-642491 involves its interaction with specific molecular targets within cells. This compound is known to bind to certain proteins, altering their function and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and gene expression regulation .
Comparison with Similar Compounds
WAY-642491 can be compared to other similar compounds in terms of its structure and function. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
Uniqueness
WAY-642491 stands out due to its unique molecular structure, which allows it to interact with a broader range of targets compared to its analogs. This versatility makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C17H15ClN2O3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-6-7-14-15(10-13)20(8-9-21)16(19-14)11-23-17(22)12-4-2-1-3-5-12/h1-7,10,21H,8-9,11H2 |
InChI Key |
WXGFHSBCIGVEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=NC3=C(N2CCO)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



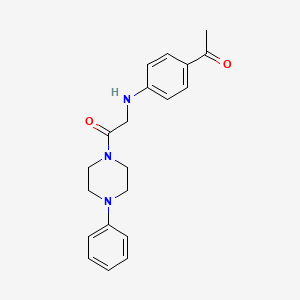
![1-(1H-imidazol-5-ylsulfonyl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B10808350.png)
![N-[4-[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide](/img/structure/B10808354.png)
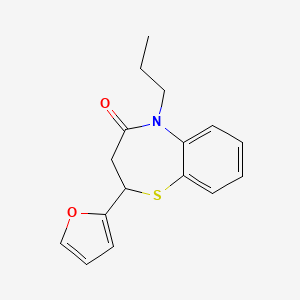
![ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10808369.png)
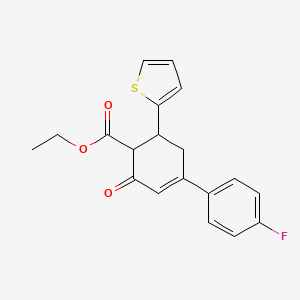
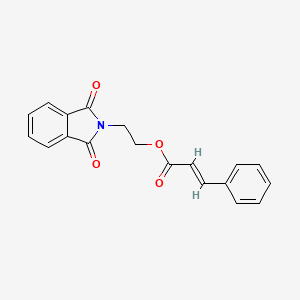
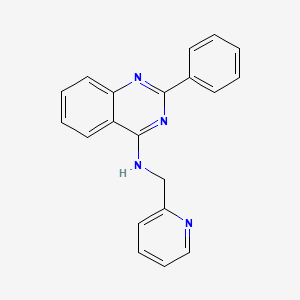
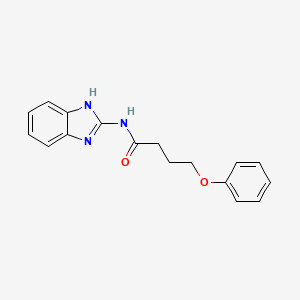
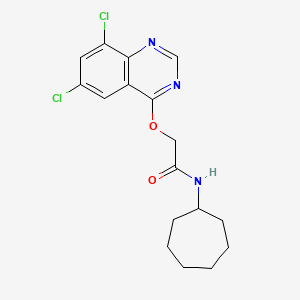
![4-[2-(1,3-Dihydrobenzimidazol-2-ylidene)-3-oxo-3-thiophen-2-ylpropylidene]-2,6-dimethoxy-1-cyclohexa-2,5-dienone](/img/structure/B10808403.png)
![2-(1H-benzimidazol-2-yl)-3-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B10808405.png)
![3-[2-(2,6-Dichlorophenoxy)ethyl]-4-oxophthalazine-1-carboxylic acid](/img/structure/B10808413.png)
